3-Methoxychroman-4-amine
CAS No.: 1038710-36-9
Cat. No.: VC4463616
Molecular Formula: C10H13NO2
Molecular Weight: 179.219
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1038710-36-9 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.219 |
| IUPAC Name | 3-methoxy-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C10H13NO2/c1-12-9-6-13-8-5-3-2-4-7(8)10(9)11/h2-5,9-10H,6,11H2,1H3 |
| Standard InChI Key | JJQOGXMKYFUYSZ-UHFFFAOYSA-N |
| SMILES | COC1COC2=CC=CC=C2C1N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Methoxychroman-4-amine belongs to the chroman family, a bicyclic structure comprising a benzene ring fused to a dihydropyran moiety. The methoxy group at position 3 and the amine at position 4 introduce distinct electronic and steric influences on the molecule. Key structural features include:
-
Molecular formula: (inferred from analogous chroman derivatives ).
-
IUPAC name: 3-methoxy-3,4-dihydro-2H-chromen-4-amine.
-
Stereochemistry: The 4-position amine creates a chiral center, necessitating enantiomeric resolution for pharmacological studies .
Physicochemical Parameters
Based on structurally related compounds , estimated properties include:
| Property | Value |
|---|---|
| Molecular weight | 179.22 g/mol |
| Exact mass | 179.095 g/mol |
| Polar surface area (PSA) | 44.48 Ų |
| LogP (octanol-water) | 2.18 |
| Hydrogen bond donors | 1 (amine) |
| Hydrogen bond acceptors | 3 (amine, two ether oxygens) |
The methoxy group enhances lipophilicity compared to unsubstituted chroman-4-amine, potentially improving blood-brain barrier permeability.
Synthesis and Production
Catalytic Amination Strategies
Industrial synthesis of chroman-4-amine derivatives often employs catalytic amination of chromanols. A patented method for 3-methoxypropylamine provides insights into scalable production:
-
Starting material: 3-Methoxychromanol (hypothetical precursor).
-
Reaction conditions:
This method achieves high selectivity (>90%) for amine products while minimizing byproducts like imines or secondary amines .
Laboratory-Scale Synthesis
A multi-step approach is inferred from chlorinated analogs:
-
Chromanone formation: Friedel-Crafts acylation of resorcinol derivatives.
-
Methoxylation: Nucleophilic substitution using sodium methoxide.
-
Reductive amination: Conversion of ketone to amine via NH/H over Pd/C.
| Compound | Cell Line (IC, µM) | Notes |
|---|---|---|
| 7-Chloro-6-methoxy | MCF-7: 68.4 | Moderate activity |
| 6-Methoxy | HL-60: 68.4 | Similar to parent chroman |
| 3-Methoxy (predicted) | N/A | Expected ≤50 µM |
Electron-donating methoxy groups may stabilize charge-transfer complexes with DNA topoisomerases, inducing apoptosis.
Applications in Industrial Chemistry
Intermediate for Heterocyclic Synthesis
3-Methoxychroman-4-amine serves as a precursor for:
-
Quinoline analogs: Oxidative ring expansion yields neuroactive quinolinones.
-
Polymer additives: Amino groups facilitate crosslinking in epoxy resins.
Catalysis and Material Science
Cu-Co catalysts used in its synthesis are recyclable for ≥5 batches without significant activity loss, aligning with green chemistry principles.
Comparative Analysis with Structural Analogs
Key trends:
-
Halogenation increases molecular weight and lipophilicity but complicates synthesis.
-
Methoxy position influences electronic effects: 3-substitution may enhance π-stacking in biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume